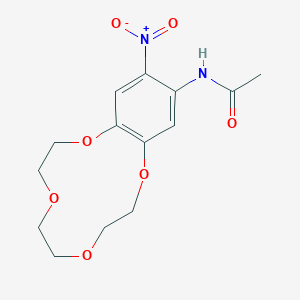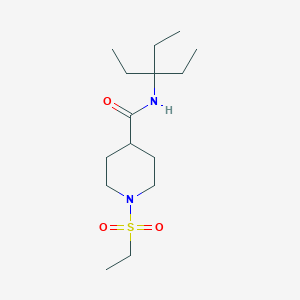![molecular formula C19H20ClFN2O B5398597 1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly known as CEF, is a synthetic compound with potential applications in pharmaceutical research.
Mécanisme D'action
CEF acts as a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation. By inhibiting CK2, CEF can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
CEF has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEF in lab experiments is its potency as a CK2 inhibitor. However, its solubility in water is limited, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on CEF. One area of interest is the development of new drugs based on CEF that have improved solubility and pharmacokinetic properties. Another area of interest is the use of CEF in combination with other drugs to enhance its anticancer effects. Additionally, further research is needed to fully understand the mechanism of action of CEF and its potential applications in the treatment of other diseases besides cancer.
Conclusion
In conclusion, CEF is a synthetic compound with potential applications in pharmaceutical research. Its potency as a CK2 inhibitor and its ability to induce apoptosis in cancer cells make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
CEF is synthesized by reacting 2-chloro-6-fluorobenzylamine with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to form CEF.
Applications De Recherche Scientifique
CEF has potential applications in pharmaceutical research, particularly in the development of new drugs for the treatment of various diseases. It has been shown to have activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
1-[4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-14(24)15-5-7-16(8-6-15)23-11-9-22(10-12-23)13-17-18(20)3-2-4-19(17)21/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYYBYRYCHDOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)
![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)


![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398582.png)
![6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5398584.png)
